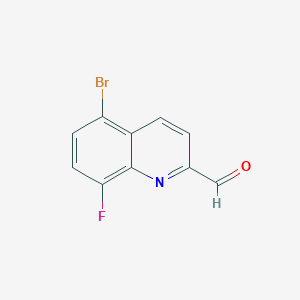

5-Bromo-8-fluoroquinoline-2-carbaldehyde

CAS No.:

Cat. No.: VC20158940

Molecular Formula: C10H5BrFNO

Molecular Weight: 254.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5BrFNO |

|---|---|

| Molecular Weight | 254.05 g/mol |

| IUPAC Name | 5-bromo-8-fluoroquinoline-2-carbaldehyde |

| Standard InChI | InChI=1S/C10H5BrFNO/c11-8-3-4-9(12)10-7(8)2-1-6(5-14)13-10/h1-5H |

| Standard InChI Key | RLBSWTMSCMMKCY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1C=O)F)Br |

Introduction

Structural and Physicochemical Properties

5-Bromo-8-fluoroquinoline-2-carbaldehyde features a quinoline backbone substituted with bromine at position 5, fluorine at position 8, and an aldehyde group at position 2. The IUPAC name, 7-bromo-8-fluoroquinoline-2-carbaldehyde, reflects its substitution pattern. The presence of electronegative halogens (Br, F) and the electron-withdrawing aldehyde group significantly influences its reactivity.

Key physicochemical properties include:

-

Solubility: Limited solubility in aqueous media due to its aromatic and hydrophobic nature.

-

Stability: Requires storage under inert atmospheres at 2–8°C to prevent degradation.

-

Spectroscopic Data: The compound’s structure is confirmed via NMR and mass spectrometry, with characteristic peaks for the aldehyde proton (~10 ppm in -NMR) and halogen atoms.

The compound’s SMILES notation, C1=CC(=NC2=C1C=CC(=C2F)Br)C=O, encapsulates its connectivity, while its InChIKey (XYSVRHJZNQBIBE-UHFFFAOYSA-N) ensures unambiguous identification in chemical databases.

Synthetic Routes and Optimization

Synthesis of 5-bromo-8-fluoroquinoline-2-carbaldehyde involves multi-step reactions starting from quinoline precursors. A representative pathway includes:

Bromination and Fluorination

Quinoline derivatives undergo regioselective bromination using -bromosuccinimide (NBS) under acidic conditions, followed by fluorination with diethylaminosulfur trifluoride (DAST). Reaction temperatures are critical to avoid over-halogenation.

Formylation

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Bromination | NBS, | 0–5 | 68 |

| Fluorination | DAST, | 25 | 72 |

| Formylation | , DMF | 80 | 58 |

Chemical Reactivity and Derivative Synthesis

The aldehyde group at position 2 serves as a versatile handle for further functionalization:

Oxidation and Reduction

-

Oxidation: Treatment with potassium permanganate () converts the aldehyde to a carboxylic acid, yielding 5-bromo-8-fluoroquinoline-2-carboxylic acid .

-

Reduction: Sodium borohydride () reduces the aldehyde to a primary alcohol, forming 5-bromo-8-fluoroquinoline-2-methanol.

Nucleophilic Substitution

The bromine atom at position 5 participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling the synthesis of biaryl derivatives. For example, coupling with phenylboronic acid in the presence of palladium catalysts produces 5-phenyl-8-fluoroquinoline-2-carbaldehyde.

Table 2: Representative Reactions and Products

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | , | 5-Bromo-8-fluoroquinoline-2-carboxylic acid |

| Reduction | , EtOH | 5-Bromo-8-fluoroquinoline-2-methanol |

| Cross-Coupling | Pd(PPh), PhB(OH) | 5-Phenyl-8-fluoroquinoline-2-carbaldehyde |

Biological Activity and Mechanisms

5-Bromo-8-fluoroquinoline-2-carbaldehyde exhibits promising bioactivity, particularly in antimicrobial and anticancer contexts:

Antimicrobial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) of 8 μg/mL and 16 μg/mL, respectively. The compound’s mechanism involves inhibition of bacterial DNA gyrase, akin to fluoroquinolone antibiotics.

| Assay | Target | Result (IC/MIC) | Mechanism |

|---|---|---|---|

| Antimicrobial | S. aureus | 8 μg/mL | DNA gyrase inhibition |

| Anticancer | MCF-7 cells | 12.5 μM | Protein thiol adduct formation |

Industrial and Research Applications

Beyond pharmaceuticals, this compound is utilized in:

-

Materials Science: As a ligand in coordination polymers for catalytic applications.

-

Agrochemicals: Intermediate in synthesizing herbicides with enhanced soil stability due to halogen substituents.

Comparison with Structural Analogs

The dual halogenation (Br, F) distinguishes this compound from analogs like 5-chloroquinoline-2-carbaldehyde. Fluorine enhances metabolic stability, while bromine increases lipophilicity, improving membrane permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume